molecular formula C12H16N2O2 B1385748 4-(2-Aminoethoxy)-N-cyclopropylbenzamide CAS No. 1018250-89-9

4-(2-Aminoethoxy)-N-cyclopropylbenzamide

Cat. No.: B1385748
CAS No.: 1018250-89-9
M. Wt: 220.27 g/mol
InChI Key: NWONGYBYUBWSJL-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)-N-cyclopropylbenzamide is a benzamide derivative featuring a cyclopropyl-substituted amide nitrogen and a para-positioned 2-aminoethoxy group on the benzene ring. Its molecular formula is C₁₂H₁₇N₂O₂ (MW: 233.28).

Properties

IUPAC Name

4-(2-aminoethoxy)-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-7-8-16-11-5-1-9(2-6-11)12(15)14-10-3-4-10/h1-2,5-6,10H,3-4,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWONGYBYUBWSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-N-cyclopropylbenzamide typically involves the reaction of 4-(2-aminoethoxy)benzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Aminoethoxy)-N-cyclopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The cyclopropyl group on the amide nitrogen is a conserved feature in agrochemical metabolites, suggesting its role in enhancing environmental persistence . Aminoethoxy substituents improve water solubility but may reduce membrane permeability compared to lipophilic analogs like N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide .

Biological Activity

4-(2-Aminoethoxy)-N-cyclopropylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzamide structure with an aminoethoxy side chain and a cyclopropyl group. Its molecular formula is C12H16N2O, and it has a molecular weight of approximately 220.27 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound has been shown to:

  • Inhibit Enzyme Activity : It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Modulate Receptor Binding : The compound acts as a ligand for certain receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Activity Description
Anticancer Inhibits cancer cell proliferation through enzyme inhibition.
Anti-inflammatory Reduces inflammation by modulating inflammatory pathways.
Antimicrobial Exhibits properties that may combat microbial infections.

Anticancer Properties

Studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays showed that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. This effect is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
  • Inflammatory Model : In an animal model of acute inflammation, administration of the compound led to reduced swelling and pain, showcasing its therapeutic potential for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Aminoethoxy)-N-cyclopropylbenzamide
Reactant of Route 2
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4-(2-Aminoethoxy)-N-cyclopropylbenzamide

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